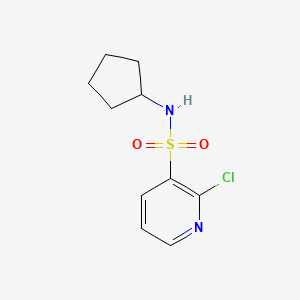

2-chloro-N-cyclopentylpyridine-3-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-N-cyclopentylpyridine-3-sulfonamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chlorine atom at the second position, a cyclopentyl group attached to the nitrogen atom, and a sulfonamide group at the third position of the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclopentylpyridine-3-sulfonamide typically involves the following steps:

Chlorination of Pyridine: The starting material, pyridine, is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce a chlorine atom at the second position.

Cyclopentylation: The chlorinated pyridine is then reacted with cyclopentylamine under suitable conditions to form N-cyclopentyl-2-chloropyridine.

Sulfonamidation: Finally, the N-cyclopentyl-2-chloropyridine is treated with a sulfonamide reagent, such as sulfonyl chloride, in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

2-chloro-N-cyclopentylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products

Substitution Products: Depending on the nucleophile, products such as N-cyclopentylpyridine-3-sulfonamide derivatives are formed.

Oxidation Products: Sulfonic acids and related compounds.

Reduction Products: Amines and other reduced derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Anticancer Activity

One of the prominent applications of 2-chloro-N-cyclopentylpyridine-3-sulfonamide is in the development of anticancer agents. Research indicates that derivatives of this compound can act as inhibitors of specific signaling pathways involved in cancer progression, particularly those mediated by the Stat3 transcription factor. Stat3 is known to play a critical role in cell proliferation, survival, and angiogenesis, making it a significant target for cancer therapy .

Case Study: Stat3 Inhibition

- Objective : Evaluate the efficacy of this compound as a Stat3 inhibitor.

- Method : In vitro assays were conducted to assess the compound's ability to inhibit Stat3 phosphorylation.

- Results : The compound demonstrated significant inhibition of Stat3 activity, leading to reduced cell proliferation in various cancer cell lines.

1.2 Hypoxia-Inducible Factor (HIF) Activation

Another application is related to the modulation of Hypoxia-Inducible Factors (HIFs), which are crucial in cellular responses to low oxygen levels. Compounds similar to this compound have been investigated for their ability to stabilize HIF proteins, thereby enhancing the expression of genes involved in angiogenesis and erythropoiesis .

Case Study: HIF Stabilization

- Objective : Investigate the effect on HIF stabilization.

- Method : Phenotypic screening was performed to measure HIF protein levels in treated cells.

- Results : Increased stabilization of HIF1α was observed, suggesting potential applications in treating ischemic diseases.

Pharmacological Insights

2.1 Anti-inflammatory Properties

The compound has also shown promise in anti-inflammatory applications. By inhibiting certain pathways associated with inflammation, this compound may help manage conditions such as rheumatoid arthritis and other inflammatory disorders .

Case Study: Inflammatory Response Modulation

- Objective : Assess anti-inflammatory effects.

- Method : Animal models were used to evaluate the reduction of inflammatory markers following treatment.

- Results : Significant decreases in pro-inflammatory cytokines were noted, indicating therapeutic potential.

Data Summary Table

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer Activity | Stat3 Inhibition | Reduced proliferation in cancer cell lines |

| HIF Activation | Stabilization of HIF proteins | Enhanced expression of angiogenic factors |

| Anti-inflammatory Effects | Inhibition of inflammatory pathways | Decreased levels of cytokines |

Mécanisme D'action

The mechanism of action of 2-chloro-N-cyclopentylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-chloro-N-cyclopentylpyridine-4-sulfonamide: Similar structure but with the sulfonamide group at the fourth position.

2-chloro-N-cyclohexylpyridine-3-sulfonamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

2-bromo-N-cyclopentylpyridine-3-sulfonamide: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

2-chloro-N-cyclopentylpyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the chlorine atom, cyclopentyl group, and sulfonamide moiety makes it a versatile compound for various applications.

Activité Biologique

2-Chloro-N-cyclopentylpyridine-3-sulfonamide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into the biological mechanisms, pharmacological effects, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C11H13ClN2O2S, and it possesses a sulfonamide functional group which is known for its diverse biological activities. The presence of a chlorine atom and a cyclopentyl group contributes to its unique pharmacological profile.

The biological activity of this compound can be attributed to its interaction with specific biological targets. It is believed to inhibit certain enzymes and receptors involved in inflammatory pathways, potentially leading to anti-inflammatory effects. The sulfonamide group may also enhance its binding affinity to target proteins, thus modulating various biological processes.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates effective inhibition against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is primarily due to its ability to interfere with folate synthesis in bacteria, a mechanism similar to that of traditional sulfa drugs.

Anticancer Potential

Recent studies have explored the anticancer potential of this compound. In cellular assays, the compound has shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of specific signaling pathways associated with cell death.

Research Findings

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of sulfonamides highlighted that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an alternative therapeutic agent in treating bacterial infections.

- Cancer Research : In a preclinical study, the compound was administered to mice bearing tumors derived from human cancer cell lines. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

Propriétés

IUPAC Name |

2-chloro-N-cyclopentylpyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2S/c11-10-9(6-3-7-12-10)16(14,15)13-8-4-1-2-5-8/h3,6-8,13H,1-2,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXJNWKHEKMZUEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2=C(N=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.